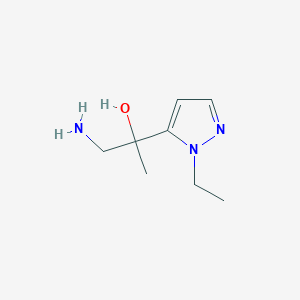

1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol

Description

1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol is a nitrogen-containing heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position and a propan-2-ol moiety linked via an amino group. The ethyl and propan-2-ol substituents enhance its polarity, likely influencing solubility and reactivity.

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-amino-2-(2-ethylpyrazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C8H15N3O/c1-3-11-7(4-5-10-11)8(2,12)6-9/h4-5,12H,3,6,9H2,1-2H3 |

InChI Key |

HEPFEXGRFBQKHK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC=N1)C(C)(CN)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: It can serve as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reactions it undergoes.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol and Analogues

Physicochemical Properties

- Solubility: The hydroxyl and amino groups in 1-amino-2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol suggest moderate water solubility, comparable to 2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethanol (). In contrast, nitro- or halogen-substituted analogs (e.g., ) exhibit lower polarity and reduced aqueous solubility.

- Thermal Stability : Pyrazole derivatives with aromatic substituents (e.g., ’s compound with mp 173°C) demonstrate higher melting points than aliphatic analogs due to enhanced π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.